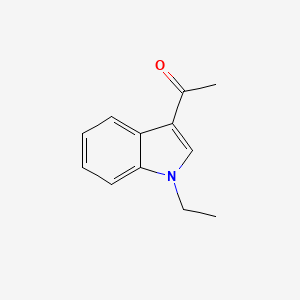

1-(1-Ethyl-1H-indol-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-13-8-11(9(2)14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPARJNLWJDXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549857 | |

| Record name | 1-(1-Ethyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88636-52-6 | |

| Record name | 1-(1-Ethyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(1-Ethyl-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 1-(1-Ethyl-1H-indol-3-yl)ethanone, a member of the pharmacologically significant indole class of heterocyclic compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, in-depth analysis of its physicochemical and spectroscopic properties, and a discussion of its potential biological significance. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the characteristics of its derivatives, such as this compound, is crucial for the rational design of novel therapeutic agents.

Introduction

The indole nucleus is a cornerstone in the architecture of a vast array of natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1] Its presence in essential amino acids like tryptophan and key neurotransmitters such as serotonin underscores its fundamental role in biological systems. Consequently, indole derivatives have been a focal point of extensive research in medicinal chemistry, leading to the development of numerous drugs with applications ranging from anti-inflammatory to anticancer therapies.[2][3]

The 3-acylindole moiety, in particular, serves as a versatile synthetic intermediate for the construction of more complex bioactive molecules.[4][5] The introduction of an ethyl group at the N-1 position of the indole ring and an acetyl group at the C-3 position yields this compound. This modification can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets compared to its unsubstituted counterparts. This guide aims to provide a detailed examination of the basic properties of this specific derivative, thereby facilitating its exploration in future research endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. This section outlines the key physical and chemical characteristics of this compound, along with essential safety information.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference. These properties are critical for predicting its behavior in various experimental settings, including solubility, reactivity, and chromatographic analysis.

| Property | Value | Source(s) |

| CAS Number | 88636-52-6 | [6][7] |

| Molecular Formula | C₁₂H₁₃NO | [6][7] |

| Molecular Weight | 187.24 g/mol | [6][7] |

| Appearance | Solid | |

| Melting Point | 88-89 °C | Not explicitly cited |

| SMILES | CCN1C=C(C(=O)C)C2=CC=CC=C21 | [6] |

| InChI | InChI=1S/C12H13NO/c1-3-13-8-11(9(2)14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 |

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

-

Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P337+P313

Synthesis and Mechanism

The synthesis of 3-acylindoles can be achieved through various methods, with Friedel-Crafts acylation being a prominent and versatile approach.[8][9][10] This section details a representative synthetic protocol for this compound, starting from the N-alkylation of indole followed by acylation at the C-3 position. The rationale behind the choice of reagents and reaction conditions is also discussed to provide a deeper understanding of the synthetic strategy.

Synthetic Pathway

The synthesis of this compound is typically a two-step process:

-

N-Ethylation of Indole: The first step involves the alkylation of the indole nitrogen with an ethylating agent.

-

Friedel-Crafts Acylation: The resulting 1-ethylindole is then acylated at the electron-rich C-3 position.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Ethylindole

-

Rationale: The N-H proton of indole is acidic and can be deprotonated by a suitable base to form the indolyl anion, which is a potent nucleophile. This anion readily reacts with an electrophilic ethylating agent, such as ethyl iodide or diethyl sulfate, via an SN2 reaction to yield 1-ethylindole. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates this reaction by solvating the cation of the base without solvating the anion, thus enhancing its nucleophilicity.

-

Procedure:

-

To a stirred suspension of sodium hydride (NaH) (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add ethyl iodide (1.1 eq.) dropwise.

-

Let the reaction proceed at room temperature for 3-4 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-ethylindole.

-

Step 2: Synthesis of this compound (Friedel-Crafts Acylation)

-

Rationale: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[8][9][10] In this step, a Lewis acid, such as aluminum chloride (AlCl₃), is used to activate the acylating agent (acetic anhydride or acetyl chloride) to form a highly electrophilic acylium ion. The electron-rich indole ring, particularly the C-3 position, then acts as a nucleophile, attacking the acylium ion. The subsequent loss of a proton restores the aromaticity of the indole ring and yields the desired 3-acylated product. The reaction is typically carried out in a non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂) to prevent the solvent from competing with the substrate in reacting with the acylium ion.

-

Procedure:

-

To a solution of 1-ethylindole (1.0 eq.) in anhydrous DCM under an inert atmosphere, add acetic anhydride (1.5 eq.).

-

Cool the mixture to 0 °C and add a Lewis acid, such as aluminum chloride (1.2 eq.), portion-wise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

-

After completion, carefully pour the reaction mixture into ice-cold water to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to afford this compound.

-

Sources

- 1. 1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Synthetic Studies on Indoles and Related Compounds. XXV. The Friedel-Crafts Acylation of Ethyl 1H-Indole-2-carboxylate. (2) [jstage.jst.go.jp]

- 5. rsc.org [rsc.org]

- 6. This compound | 88636-52-6 | FE136932 [biosynth.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. scispace.com [scispace.com]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1-(1-Ethyl-1H-indol-3-yl)ethanone (CAS: 88636-52-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-Ethyl-1H-indol-3-yl)ethanone, a derivative of the versatile indole scaffold. While specific peer-reviewed data on this particular molecule is limited, this document, grounded in established chemical principles, offers valuable insights for researchers. It outlines a probable synthetic route, proposes detailed analytical characterization methodologies, and discusses potential, albeit speculative, applications in medicinal chemistry based on the known bioactivities of structurally related compounds. This guide serves as a foundational resource for scientists interested in the synthesis, characterization, and potential exploration of this and similar N-alkylated indole derivatives.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. The derivatization of the indole ring, particularly at the N1 and C3 positions, allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound, the subject of this guide, represents a specific modification of the 3-acetylindole core, a common building block in organic synthesis.[1] Understanding the synthesis and properties of such derivatives is crucial for the exploration of new chemical space in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.[2][3]

| Property | Value |

| CAS Number | 88636-52-6 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | Solid (form may vary) |

| SMILES | O=C(C)C(C1=C2C=CC=C1)=CN2CC |

| InChI | 1S/C12H13NO/c1-3-13-8-11(9(2)14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 |

| InChI Key | NLPARJNLWJDXMB-UHFFFAOYSA-N |

Proposed Synthesis Pathway: N-Alkylation of 3-Acetylindole

The proposed reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated indole nitrogen acts as the nucleophile, attacking an ethylating agent.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline based on standard procedures for N-alkylation of indoles and should be optimized for safety and efficiency in a laboratory setting.

Materials:

-

3-Acetylindole

-

Iodoethane (or Bromoethane)

-

Sodium hydride (NaH) 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-acetylindole (1.0 eq).

-

Deprotonation: Suspend the 3-acetylindole in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere. Alternatively, for a less hazardous procedure, potassium carbonate (2.0 eq) can be used as the base in acetone, and the reaction may require heating to reflux.

-

Alkylation: After stirring for 30 minutes at 0 °C (for NaH) or after reaching reflux (for K₂CO₃), add iodoethane (1.5 eq) dropwise via the dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Analytical Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons of the indole ring, and a singlet for the acetyl methyl group.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule with distinct chemical shifts for the carbonyl, aromatic, and aliphatic carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the ketone, typically in the range of 1650-1700 cm⁻¹.

-

Melting Point: A sharp melting point range will indicate the purity of the crystalline solid.

Potential Applications in Drug Discovery

While there is no specific biological data for this compound in the public domain, the broader class of N-alkylated indoles has shown a wide range of pharmacological activities. This suggests potential avenues of research for the title compound.

-

Anti-inflammatory and Analgesic Agents: Indole derivatives are known to exhibit anti-inflammatory and analgesic properties, often through the inhibition of enzymes such as cyclooxygenase (COX).[5]

-

Anticancer Activity: The indole scaffold is present in many anticancer agents. Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of CBP/EP300 bromodomains for the treatment of castration-resistant prostate cancer.[6]

-

Antimicrobial and Antifungal Agents: 3-Acetylindole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities.[7]

-

Neurological Applications: N-alkyl indoles have been studied as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[4] Additionally, N(1)-alkylindole-3-ylalkylammonium compounds have been evaluated as ligands for nicotinic acetylcholine receptors.[8]

The ethyl group at the N1 position can influence the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties compared to the parent 3-acetylindole.

Logical Flow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of a novel compound.

Safety and Handling

Based on available supplier safety data, this compound is classified as a combustible solid and may be harmful if swallowed or cause eye irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a derivative of the pharmacologically significant indole scaffold. While specific research on this compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. The proposed synthetic route via N-alkylation of 3-acetylindole is a reliable and scalable method. The diverse biological activities of related indole derivatives suggest that this compound may hold promise in various therapeutic areas and warrants further investigation by the scientific community.

References

- Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 1635-1643.

- Synthesis and evaluation of N(1)-alkylindole-3-ylalkylammonium compounds as nicotinic acetylcholine receptor ligands. (2012). Bioorganic & Medicinal Chemistry, 20(12), 3790-3797.

- Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. (2018). European Journal of Medicinal Chemistry, 147, 238-252.

- Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. (2020).

- Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3369-3373.

-

This compound. Amerigo Scientific. Retrieved from [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. This compound DiscoveryCPR 88636-52-6 [sigmaaldrich.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Synthesis and evaluation of N(1)-alkylindole-3-ylalkylammonium compounds as nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Indole Derivatives in Drug Discovery

An In-depth Technical Guide to 1-(1-Ethyl-1H-indol-3-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block. The document details its fundamental physicochemical properties, centered on its molecular weight of 187.24 g/mol , and outlines a robust methodology for its synthesis and purification. Furthermore, it delves into the analytical techniques required for its structural elucidation and characterization, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The guide also discusses its potential applications in medicinal chemistry and drug discovery, alongside essential safety and handling protocols. This document serves as a critical resource for researchers leveraging this compound in synthetic chemistry and pharmaceutical development.

The indole scaffold is a privileged bicyclic aromatic heterocycle that is a cornerstone of medicinal chemistry. It is present in a wide array of natural products, neurotransmitters (e.g., serotonin), and synthetic pharmaceuticals. The unique electronic properties of the indole ring system allow it to participate in various non-covalent interactions with biological targets, making it a highly sought-after motif in drug design.

This compound (CAS No: 88636-52-6) is a specific derivative featuring an ethyl group at the N1 position and an acetyl group at the C3 position. This substitution pattern makes it a valuable intermediate. The N-ethyl group enhances lipophilicity compared to its unsubstituted counterpart, which can be crucial for modulating pharmacokinetic properties like membrane permeability. The C3-acetyl group provides a reactive handle for further chemical elaboration, enabling the construction of more complex molecular architectures. Derivatives of the closely related 1-(1H-indol-1-yl)ethanone have been explored as inhibitors of CBP/EP300 bromodomains, highlighting the therapeutic potential of this compound class in oncology.[1]

Physicochemical Properties

The precise characterization of a compound begins with its fundamental physicochemical properties. These data are critical for reaction planning, dosage calculations, and analytical method development.

Core Compound Identifiers

The identity of this compound is unequivocally established by its molecular formula, weight, and registry numbers.

| Property | Value | Source(s) |

| Molecular Weight | 187.24 g/mol | [2][3] |

| Molecular Formula | C₁₂H₁₃NO | [2][3] |

| CAS Number | 88636-52-6 | [2][3][4] |

| Appearance | Solid | [4] |

| Melting Point | 88-89 °C | [4] |

Chemical Structure

The structural arrangement of the molecule dictates its reactivity and interactions. The N-ethyl substitution prevents the formation of hydrogen-bond donors at the indole nitrogen, while the C3-acetyl group acts as a hydrogen-bond acceptor.

Caption: Chemical structure of this compound.

Synthesis and Purification

A common and reliable method for preparing this compound is through the N-alkylation of the commercially available precursor, 3-acetylindole.

Synthetic Rationale

The synthesis relies on the deprotonation of the indole nitrogen, which is weakly acidic, followed by a nucleophilic substitution (SN2) reaction with an ethylating agent.

-

Choice of Base: A moderately strong base is required to deprotonate the indole nitrogen. Sodium hydride (NaH) is highly effective as it forms hydrogen gas as a byproduct, driving the reaction forward. Alternatively, milder bases like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures.

-

Solvent Selection: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilic indole anion.

-

Ethylating Agent: Ethyl iodide or ethyl bromide are excellent electrophiles for this SN2 reaction.

Experimental Protocol: N-Ethylation of 3-Acetylindole

This protocol describes a representative procedure for synthesis at a laboratory scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-acetylindole (1.0 eq).

-

Solvation: Add anhydrous THF or DMF via syringe to dissolve the starting material. Cool the mixture to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas. Stir the mixture at 0 °C for 1 hour or until gas evolution ceases, indicating the formation of the sodium salt of the indole.

-

Alkylation: Add ethyl iodide or ethyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this molecule, Electrospray Ionization (ESI-MS) in positive mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 188.25.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected vibrational frequencies include:

-

~1650 cm⁻¹: A strong absorption band for the C=O (ketone) stretch.

-

~2900-3000 cm⁻¹: C-H stretching from the ethyl and methyl groups.

-

~1500-1600 cm⁻¹: C=C stretching from the aromatic indole ring.

-

-

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: This provides detailed information about the electronic environment of the hydrogen atoms, confirming the connectivity. The expected signals in CDCl₃ would be:

-

N-Ethyl Group: A quartet signal (~4.2 ppm) for the -CH₂- protons coupled to the methyl group, and a triplet signal (~1.5 ppm) for the -CH₃ protons coupled to the methylene group. These signals are characteristic of an ethyl group attached to a nitrogen.[5]

-

Acetyl Group: A sharp singlet (~2.5 ppm) for the three protons of the methyl ketone.

-

Indole Ring Protons: A set of multiplets in the aromatic region (~7.2-8.4 ppm), corresponding to the protons at positions 2, 4, 5, 6, and 7 of the indole ring.

-

-

¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: This technique identifies all unique carbon atoms in the molecule. Expected signals would include a peak for the carbonyl carbon (~192 ppm), signals for the eight aromatic carbons of the indole ring, and signals for the carbons of the ethyl and acetyl groups.

Potential Applications and Research Significance

This compound is primarily utilized as a versatile intermediate in organic synthesis. Its true value lies in its potential as a precursor for more complex molecules with biological activity.

-

Scaffold for Drug Candidates: The C3-acetyl group can be readily modified through reactions such as aldol condensations, reductions to alcohols, or conversions to other functional groups, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

-

Fragment-Based Drug Design: As a substituted indole, it can serve as a fragment for screening against various biological targets. The indole core is known to interact with numerous protein families.

-

Precursor for Bioactive Heterocycles: The ketone functionality allows for the construction of new heterocyclic rings fused to the indole core, leading to novel chemical entities with potential therapeutic applications.

Safety and Handling

Proper handling is essential when working with any chemical reagent. This compound has defined hazards that require appropriate safety measures.

GHS Hazard Information

| Identifier | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | |

| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P337+P313 |

Recommended Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 187.24 g/mol .[2][3][6] Its structure presents a valuable combination of a lipophilic N-ethyl group and a reactive C3-acetyl handle, making it an important building block for medicinal chemistry and synthetic applications. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation, ensuring high purity and correct structural identity for downstream research and development. Adherence to established safety protocols is mandatory for its handling.

References

-

This compound. LabSolutions. [Link]

-

This compound. Amerigo Scientific. [Link]

-

Ethanone, 1-(1H-indol-1-yl)-. PubChem, NIH. [Link]

-

1-(1-Methyl-1H-indol-3-yl)ethanone. PubChem, NIH. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]

-

Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed, NIH. [Link]

-

Ethanone, 1-(1H-indol-3-yl)-. NIST WebBook. [Link]

-

1-(1H-Indol-4-yl)ethanone. PubChem, NIH. [Link]

-

Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. [Link]

Sources

- 1. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | 88636-52-6 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. This compound | 88636-52-6 | FE136932 [biosynth.com]

An In-depth Technical Guide to 1-(1-Ethyl-1H-indol-3-yl)ethanone: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 1-(1-Ethyl-1H-indol-3-yl)ethanone, a member of the versatile class of 3-acetylindole derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug discovery due to their wide-ranging biological activities. This document will delve into the synthetic routes for this specific molecule, its detailed spectroscopic characterization, and a discussion of its potential therapeutic applications based on the established pharmacology of related compounds.

Introduction: The Significance of the 3-Acetylindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of an acetyl group at the 3-position of the indole ring gives rise to 3-acetylindoles, a class of compounds that has garnered considerable attention for its diverse biological profile, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3] The N-alkylation of the indole nitrogen, as in this compound, allows for the fine-tuning of the molecule's physicochemical properties, which can significantly impact its biological activity and pharmacokinetic profile.

This guide will focus on the synthesis and characterization of the N-ethyl derivative, providing researchers with the foundational knowledge required for its preparation and evaluation in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be approached through two primary and highly efficient methods: the Vilsmeier-Haack acylation and the Friedel-Crafts acylation. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Vilsmeier-Haack Acylation of 1-Ethyl-1H-indole

The Vilsmeier-Haack reaction is a versatile method for the formylation and acylation of electron-rich aromatic and heteroaromatic compounds.[4][5] In the context of synthesizing this compound, the Vilsmeier reagent is prepared in situ from N,N-dimethylacetamide (DMA) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich 3-position of 1-ethyl-1H-indole.

Diagram of the Vilsmeier-Haack Acylation Workflow:

Sources

An In-depth Technical Guide to 1-(1-Ethyl-1H-indol-3-yl)ethanone: Synthesis, Characterization, and Potential Applications

Introduction

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. Within this class, 3-acylindoles are particularly significant as key intermediates and bioactive molecules themselves. This technical guide provides a comprehensive overview of 1-(1-Ethyl-1H-indol-3-yl)ethanone , a derivative with potential applications in drug discovery and chemical biology.

This document will detail the chemical identity and properties of this compound, a proposed robust synthetic route for its preparation, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, we will explore its potential as a building block in the synthesis of more complex molecules and its prospective pharmacological relevance based on the activities of structurally related compounds.

Chemical Identity and Physicochemical Properties

This compound is a derivative of indole characterized by an ethyl group at the N1 position and an acetyl group at the C3 position of the indole ring.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 88636-52-6 | [2] |

| Molecular Formula | C₁₂H₁₃NO | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| Appearance | Predicted to be a solid at room temperature | [3] |

Synthesis of this compound

The introduction of an acetyl group at the C3 position of an N-substituted indole is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a well-established and reliable method for the synthesis of aryl ketones.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed method based on standard Friedel-Crafts acylation procedures for indoles.

Materials:

-

1-Ethyl-1H-indole

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethyl-1H-indole (1 equivalent) in anhydrous DCM.

-

Addition of Lewis Acid: Cool the solution to 0 °C using an ice bath. To this stirred solution, add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Addition of Acylating Agent: Add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir until the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the acetyl group, and the protons of the indole ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 | s | - |

| H-4 | ~8.2 | d | ~8.0 |

| H-5, H-6, H-7 | 7.2-7.4 | m | - |

| -CH₂- (ethyl) | ~4.2 | q | ~7.3 |

| -CH₃ (ethyl) | ~1.5 | t | ~7.3 |

| -CH₃ (acetyl) | ~2.5 | s | - |

The chemical shifts are referenced to tetramethylsilane (TMS) in CDCl₃.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~192 |

| C-2 | ~135 |

| C-3 | ~117 |

| C-3a | ~136 |

| C-4 | ~123 |

| C-5 | ~122 |

| C-6 | ~122 |

| C-7 | ~110 |

| C-7a | ~126 |

| -CH₂- (ethyl) | ~42 |

| -CH₃ (ethyl) | ~15 |

| -CH₃ (acetyl) | ~27 |

The chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl group.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1650-1670 | Strong |

| C-H (aromatic) | ~3050-3150 | Medium |

| C-H (aliphatic) | ~2850-2980 | Medium |

| C-N | ~1310-1360 | Medium |

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak.

| Ion | Predicted m/z |

| [M]⁺ | 187 |

| [M - CH₃]⁺ | 172 |

| [M - C₂H₅]⁺ | 158 |

| [M - COCH₃]⁺ | 144 |

Potential Applications in Drug Development and Research

While specific biological activities for this compound have not been extensively reported, the broader class of 3-acylindoles has shown significant promise in medicinal chemistry. These compounds serve as valuable precursors for the synthesis of more complex heterocyclic systems and have demonstrated a range of pharmacological activities.

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer properties.[4] The 3-acyl group can be a key pharmacophore or a handle for further functionalization to develop novel oncology drugs.

-

Anti-inflammatory Agents: The indole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3] Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as potential COX-2 inhibitors.[5]

-

Antimicrobial Agents: Indole-based compounds have been explored for their antibacterial and antifungal activities.[6] The 3-acetylindole scaffold can be modified to generate new antimicrobial candidates.

The ethyl group at the N1 position can modulate the lipophilicity and metabolic stability of the molecule, potentially influencing its pharmacokinetic profile. As a research chemical, this compound can be used as a starting material for the synthesis of a library of indole derivatives for high-throughput screening and lead optimization in various drug discovery programs.

Conclusion

This compound is a valuable indole derivative with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation makes it an accessible intermediate for further chemical exploration. The predicted spectroscopic data provides a reliable framework for its characterization. Given the diverse biological activities associated with the 3-acylindole scaffold, this compound represents a promising starting point for the development of novel therapeutic agents targeting a range of diseases. Further investigation into its specific biological profile is warranted to fully elucidate its potential in drug discovery and development.

References

-

Amerigo Scientific. This compound. Available from: [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. (2023-08-29). Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]

-

Govindasami, P., et al. Synthesis and evaluation of biological activity of some novel indoles. (2024-12-12). Available from: [Link]

-

MDPI. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023-03-02). Available from: [Link]

-

MDPI. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Available from: [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. (2004-09-24). Available from: [Link]

-

National Center for Biotechnology Information. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed. (2018-03-10). Available from: [Link]

-

National Center for Biotechnology Information. Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID - PubChem - NIH. Available from: [Link]

-

National Center for Biotechnology Information. 1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 - PubChem. Available from: [Link]

-

National Institute of Standards and Technology. Ethanone, 1-(1H-indol-3-yl)- - the NIST WebBook. Available from: [Link]

-

ResearchGate. Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains | Request PDF. (2025-08-05). Available from: [Link]

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Available from: [Link]

-

ResearchGate. NMR Assignments for 2-Ethyl-Indanone Chad Austin Service and Peter F. Flynn Department of Chemistry, University of Utah, Salt La. Available from: [Link]

-

ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Available from: [Link]

-

ResearchGate. Some reported 1-(1H-indol-3-yl)ethane-1,2-dione derivatives. Available from: [Link]

-

ResearchGate. Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Request PDF. Available from: [Link]

-

Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

-

SpectraBase. ethanone, 1-(1-ethyl-1H-indol-3-yl)-2-[[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio]- - Optional[FTIR] - Spectrum. Available from: [Link]

-

University of Wisconsin-Madison. Table of Characteristic IR Absorptions. Available from: [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. researchgate.net [researchgate.net]

- 6. modgraph.co.uk [modgraph.co.uk]

Discovery and synthesis of "1-(1-Ethyl-1H-indol-3-yl)ethanone"

An In-Depth Technical Guide to the Synthesis of 1-(1-Ethyl-1H-indol-3-yl)ethanone

Introduction: The Significance of the 3-Acylindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and geometric structure allow it to interact with a wide range of biological targets. Within this class, the 3-acylindole moiety serves as a critical synthetic intermediate and a key pharmacophore in its own right. The introduction of an acyl group at the C3 position—the most nucleophilic site of the indole ring—provides a versatile handle for further chemical elaboration, enabling the construction of more complex molecular architectures.

This guide provides a detailed technical overview of the synthesis of This compound , a representative N-alkylated 3-acylindole. We will explore the primary synthetic methodologies, delve into the mechanistic rationale behind experimental choices, and provide actionable protocols for its preparation and characterization, tailored for researchers and drug development professionals.

Core Synthetic Strategies

The synthesis of this compound is most effectively achieved through electrophilic substitution on the electron-rich 1-ethyl-1H-indole precursor. The two most prominent and reliable methods are the Friedel-Crafts acylation and the Vilsmeier-Haack type acylation.

Method 1: Lewis Acid-Catalyzed Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[3] For electron-rich heterocycles like indole, this reaction proceeds with high regioselectivity at the C3 position.

Causality and Mechanistic Insight: The reaction is predicated on the generation of a highly electrophilic acylium ion from an acylating agent (e.g., acetic anhydride or acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZnCl₂). The N-ethyl group on the indole nitrogen enhances the electron density of the pyrrole ring, further activating it towards electrophilic attack. The nucleophilic C3 position of 1-ethyl-1H-indole attacks the acylium ion, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity, yielding the final 3-acylated product. The choice of Lewis acid and solvent is critical; stronger Lewis acids can lead to polymerization or side reactions if not controlled, while milder ones may require higher temperatures or longer reaction times.

Experimental Workflow: Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts Acylation of 1-Ethyl-1H-indole.

Detailed Protocol: Friedel-Crafts Acylation using Tin(IV) Chloride

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethyl-1H-indole (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Lewis Acid Addition: Add tin(IV) chloride (SnCl₄, 1.1 eq) dropwise to the stirred solution over 15 minutes. The formation of a complex may be observed.

-

Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice-water with vigorous stirring to quench the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Method 2: Vilsmeier-Haack Type Acylation

The Vilsmeier-Haack reaction is a versatile method for formylating or, in this modified case, acetylating electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a "Vilsmeier reagent" generated in situ, which is a milder electrophile than the acylium ions from strong Lewis acid catalysis, often leading to cleaner reactions.

Causality and Mechanistic Insight: The active electrophile is a chloroiminium salt, generated from the reaction of a substituted amide (in this case, N,N-dimethylacetamide, DMA) with a halogenating agent like phosphorus oxychloride (POCl₃). This iminium salt is sufficiently electrophilic to attack the C3 position of 1-ethyl-1H-indole. The resulting intermediate is then hydrolyzed during aqueous work-up to reveal the ketone functionality. This method avoids the use of strong, moisture-sensitive Lewis acids and is often preferred for substrates that are sensitive to harsh acidic conditions.

Mechanism: Vilsmeier-Haack Type Acylation

Caption: Mechanism of Vilsmeier-Haack Type Acylation on 1-Ethyl-1H-indole.

Detailed Protocol: Vilsmeier-Haack Type Acylation

-

Reagent Preparation: In a flame-dried, two-neck flask under a nitrogen atmosphere, cool N,N-dimethylacetamide (DMA, used as solvent and reagent) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1-ethyl-1H-indole (1.0 eq) in a minimal amount of DMA and add it dropwise to the cold Vilsmeier reagent solution.

-

Reaction Progression: After addition, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Basification and Work-up: Neutralize the acidic solution by the slow addition of a cold aqueous sodium hydroxide solution (e.g., 30% w/v) until the pH is ~8-9, keeping the mixture cool in an ice bath. The product often precipitates during this step.

-

Extraction: Extract the aqueous mixture thoroughly with ethyl acetate or a similar organic solvent.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the pure ketone.

Product Characterization and Data

Confirmation of the successful synthesis and purity of this compound requires standard analytical techniques.

Spectroscopic Analysis:

-

¹H NMR: The spectrum will show characteristic signals for the N-ethyl group (a quartet around 4.1-4.3 ppm and a triplet around 1.4-1.5 ppm), a sharp singlet for the acetyl methyl protons around 2.5 ppm, and a series of multiplets in the aromatic region (7.2-8.4 ppm) corresponding to the protons on the indole ring.

-

¹³C NMR: Key signals include the carbonyl carbon (~192 ppm), the methyl carbon of the acetyl group (~27 ppm), the carbons of the N-ethyl group (~42 ppm, ~15 ppm), and the aromatic carbons of the indole core.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch will be prominent in the region of 1650-1670 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₂H₁₃NO, MW = 187.24).[6][7]

Summary of Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 88636-52-6 | [6][7] |

| Molecular Formula | C₁₂H₁₃NO | [6][7] |

| Molecular Weight | 187.24 g/mol | [6][7] |

| Physical Form | Solid | |

| InChI Key | NLPARJNLWJDXMB-UHFFFAOYSA-N | [6] |

Applications in Research and Development

This compound is not merely a final product but a valuable synthetic intermediate. The acetyl group at the C3 position is a versatile functional handle for a wide range of chemical transformations, including:

-

Condensation reactions to form chalcones, pyrazoles, and other heterocyclic systems.[8]

-

Reductions to yield the corresponding alcohol or ethyl group.

-

α-Halogenation followed by nucleophilic substitution to build more complex side chains.

Derivatives of the 1-(1H-indol-1-yl)ethanone core have been identified as promising inhibitors of the CBP/EP300 bromodomain, a target for the treatment of castration-resistant prostate cancer.[9] This highlights the utility of this scaffold in generating lead compounds for drug discovery programs. The N-ethyl group can modulate lipophilicity and metabolic stability, making this specific derivative a relevant building block for exploring structure-activity relationships (SAR).

References

- Biswas, K. M., & Jackson, A. H. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Journal of the Chemical Society, Perkin Transactions 1, (15), 1667-1674.

-

Murakami, Y., et al. (1990). Synthetic Studies on Indoles and Related Compounds. XXV. The Friedel-Crafts Acylation of Ethyl 1H-Indole-2-carboxylate. (2). Chemical and Pharmaceutical Bulletin, 38(12), 3286-3292. Available at: [Link]

-

Murakami, Y., et al. (1990). Synthetic Studies on Indoles and Related Compounds. XXV. The Friedel-Crafts Acylation of Ethyl 1H-Indole-2-carboxylate. (2). Semantic Scholar. Available at: [Link]

-

Wang, L., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. Available at: [Link]

-

El-Dean, A. M. K., et al. (2018). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. ResearchGate. Available at: [Link]

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]

-

Amerigo Scientific. This compound. Available at: [Link]

- Patil, S. A., & Patil, D. R. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 3(2), 854-874.

-

Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. Available at: [Link]

-

Male, L., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(10), 2382-2385. Available at: [Link]

-

PrepChem. Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

Sridhar, G., et al. (2011). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2888. Available at: [Link]

-

PubChem. Ethanone, 1-(1H-indol-1-yl)-. National Center for Biotechnology Information. Available at: [Link]

-

Ballini, R., et al. (2012). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 17(9), 10184-10195. Available at: [Link]

- D'Agostino, M. (2010). SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS. Insubria University.

-

Al-Hussain, S. A., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 8(35), 32168-32173. Available at: [Link]

-

PubChem. 1-(1-Methyl-1H-indol-3-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)-. National Center for Biotechnology Information. Available at: [Link]

-

Al-Hussain, S. A., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. National Library of Medicine. Available at: [Link]

-

Stanovnik, B., et al. (2014). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. Available at: [Link]

-

Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33634-33675. Available at: [Link]

- Al-Masoudi, N. A., et al. (2024). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.

-

Kalalbandi, V. N., & Seetharamappa, J. (2014). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 3, 1-9. Available at: [Link]

- Sirbu, D., & Marin, I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. This compound | 88636-52-6 | FE136932 [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(1-Ethyl-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic signature of the synthetic indole derivative, 1-(1-Ethyl-1H-indol-3-yl)ethanone . Indole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous pharmacologically active compounds. A thorough understanding of their structural and electronic properties, as revealed through spectroscopic techniques, is fundamental to drug design, development, and quality control.

This document moves beyond a simple listing of data. It is designed to provide a practical, field-tested perspective on the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule. The protocols and interpretations are presented to be self-validating, grounded in established principles and supported by authoritative references. While direct experimental data for this exact compound is not widely published, this guide will leverage data from closely related analogs and first principles to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Overview

This compound, with a molecular formula of C₁₂H₁₃NO and a molecular weight of 187.24 g/mol , possesses a key set of structural features that dictate its spectroscopic behavior[1][2]. The core indole ring system, the N-ethyl substituent, and the 3-acetyl group each contribute unique signals in NMR, characteristic vibrations in IR, and predictable fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The spectrum is anticipated to be recorded in a deuterated solvent such as chloroform-d (CDCl₃).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~ 8.0 - 8.2 | s | - | 1H |

| H-4 | ~ 8.3 - 8.5 | d | ~ 7.8 - 8.2 | 1H |

| H-5, H-6, H-7 | ~ 7.2 - 7.4 | m | - | 3H |

| -CH₂- (ethyl) | ~ 4.2 | q | ~ 7.3 | 2H |

| -CH₃ (acetyl) | ~ 2.5 | s | - | 3H |

| -CH₃ (ethyl) | ~ 1.5 | t | ~ 7.3 | 3H |

Expert Interpretation: The downfield shift of the H-2 proton is characteristic of its position adjacent to the nitrogen atom and its role in the aromatic system. The aromatic protons on the benzene ring (H-4, H-5, H-6, H-7) will appear in the typical aromatic region, with H-4 being the most downfield due to the anisotropic effect of the adjacent acetyl group. The ethyl group will present a classic quartet and triplet pattern, a hallmark of this substituent.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (acetyl) | ~ 195 - 200 |

| C-7a | ~ 137 |

| C-3a | ~ 135 |

| C-2 | ~ 130 |

| C-4 | ~ 125 |

| C-6 | ~ 123 |

| C-5 | ~ 122 |

| C-7 | ~ 110 |

| C-3 | ~ 118 |

| -CH₂- (ethyl) | ~ 41 |

| -CH₃ (acetyl) | ~ 27 |

| -CH₃ (ethyl) | ~ 15 |

Expert Interpretation: The carbonyl carbon of the acetyl group is the most deshielded and will appear significantly downfield. The quaternary carbons of the indole ring (C-3a and C-7a) will also be in the downfield region. The chemical shifts of the aromatic carbons provide a fingerprint of the indole substitution pattern.

Protocol for NMR Data Acquisition

A standardized protocol is crucial for reproducible results.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: ~3-4 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (ketone) | ~ 1650 - 1680 | Strong |

| C=C Stretch (aromatic) | ~ 1580 - 1620 | Medium |

| C-H Stretch (aromatic) | ~ 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | ~ 2850 - 2980 | Medium |

| C-N Stretch | ~ 1300 - 1350 | Medium |

Expert Interpretation: The most prominent and diagnostic peak will be the strong absorption from the carbonyl (C=O) group of the acetyl moiety. Its position, slightly lower than a typical aliphatic ketone, is indicative of conjugation with the indole ring. The presence of both aromatic and aliphatic C-H stretches further confirms the overall structure.

Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling method.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

Expected Mass Spectrum Data (EI-MS)

-

Molecular Ion (M⁺): m/z = 187. This peak, corresponding to the intact molecule with one electron removed, should be clearly visible.

-

Key Fragment Ions:

-

m/z = 172: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z = 144: Loss of the acetyl group (•COCH₃) from the molecular ion. This is often a prominent peak.

-

m/z = 116: Further fragmentation of the m/z 144 ion.

-

Expert Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. The loss of the acetyl group to form a stable indolyl cation is a highly probable fragmentation pathway.

Protocol for MS Data Acquisition (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound.

Instrumentation:

-

A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

GC Parameters:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Integration and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

Caption: Integrated workflow for structural confirmation.

The combined data provides a self-validating system. The molecular formula derived from the molecular ion in the mass spectrum (C₁₂H₁₃NO) is consistent with the number of proton and carbon signals observed in the NMR spectra. The functional groups identified by IR (C=O, aromatic rings) are confirmed by the chemical shifts in the NMR spectra and the fragmentation patterns in the mass spectrum. This cohesive dataset allows for the unambiguous confirmation of the structure of this compound.

References

-

Amerigo Scientific. This compound. [Link]

-

PubChem. 1-(1-Methyl-1H-indol-3-yl)ethanone. [Link]

-

NIST Chemistry WebBook. Ethanone, 1-(1H-indol-3-yl)-. [Link]

Sources

Physical and chemical properties of N-ethyl-3-acetylindole

An In-Depth Technical Guide to the Physicochemical Properties and Applications of N-Ethyl-3-Acetylindole and its Core Moiety, 3-Acetylindole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Among its myriad derivatives, 3-substituted indoles are of particular interest due to their extensive biological activities.[1] This guide provides a detailed technical examination of N-ethyl-3-acetylindole, a representative member of this class. Due to the specificity of this derivative, we will first establish a comprehensive baseline by analyzing its parent compound, 3-acetylindole, for which extensive experimental data is available. We will then extrapolate these findings to delineate the specific properties of N-ethyl-3-acetylindole, focusing on its synthesis, characterization, reactivity, and applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical entity.

Core Compound Analysis: 3-Acetylindole

3-Acetylindole (IUPAC name: 1-(1H-indol-3-yl)ethanone) is the foundational molecule for a wide array of N-substituted derivatives.[3] It serves as a critical starting material and intermediate in organic synthesis.[1][4] Its chemical properties have been extensively characterized, providing a reliable framework for understanding its derivatives.

Physicochemical Properties

The fundamental physical and chemical identifiers for 3-acetylindole are summarized below. These properties are crucial for its handling, purification, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 703-80-0 | [5][6][7] |

| Molecular Formula | C₁₀H₉NO | [5][6] |

| Molecular Weight | 159.18 g/mol | [5][7] |

| Appearance | Yellow to light brown powder | [6] |

| Melting Point | 188-192 °C | [6][8] |

| Boiling Point | ~284.7 °C (estimated) | [6] |

| Solubility | Soluble in DMSO, Dichloromethane, Methanol | [6] |

| pKa | 15.38 ± 0.30 (predicted) | [6] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of 3-acetylindole.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands are observed for the N-H bond stretch (typically in the range of 3100-3400 cm⁻¹), the aromatic C-H stretch (3000-3100 cm⁻¹), and a strong carbonyl (C=O) stretch from the acetyl group (around 1610-1640 cm⁻¹).[9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly diagnostic. It typically shows a singlet for the methyl protons (-CH₃) around δ 2.5 ppm. The aromatic protons on the indole ring appear as a complex multiplet between δ 7.2 and 8.4 ppm. A broad singlet corresponding to the indole N-H proton is also visible at a downfield shift (often > δ 8.0 ppm).[9][10]

-

¹³C NMR: The carbon spectrum confirms the molecular skeleton, with a characteristic signal for the carbonyl carbon appearing downfield (> δ 190 ppm) and signals for the aromatic carbons appearing in the δ 110-140 ppm range.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) at m/z 159.[5] Key fragmentation patterns include the loss of a methyl group (m/z 144) and a ketene group (CH₂CO), which are characteristic of an acetyl substituent.[5]

N-Ethyl-3-Acetylindole: Properties and Analysis

N-ethyl-3-acetylindole (IUPAC name: 1-(1-ethyl-1H-indol-3-yl)ethanone) is a direct derivative where the indole nitrogen has been alkylated. This modification significantly alters its physical properties and chemical reactivity, primarily by removing the acidic N-H proton.

Predicted Physicochemical Properties

While specific experimental data for N-ethyl-3-acetylindole is sparse, its properties can be reliably predicted based on its structure and the known data for 3-acetylindole and similar N-alkylated indoles.

| Property | Predicted Value | Rationale |

| CAS Number | 31835-63-9 | Based on chemical databases. |

| Molecular Formula | C₁₂H₁₃NO | Addition of a C₂H₄ unit. |

| Molecular Weight | 187.24 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid, potentially off-white to yellow. | Similar to the parent compound. |

| Melting Point | Lower than 3-acetylindole. | The absence of N-H hydrogen bonding reduces intermolecular forces. |

| Solubility | Increased solubility in nonpolar organic solvents. | The ethyl group enhances lipophilicity. |

Comparative Spectroscopic Analysis

The spectroscopic profile of N-ethyl-3-acetylindole is expected to show distinct and predictable differences from its parent compound.

-

IR Spectroscopy: The most significant change is the disappearance of the N-H stretching band (around 3100-3400 cm⁻¹). New C-H stretching bands corresponding to the ethyl group will appear around 2850-2970 cm⁻¹.

-

¹H NMR Spectroscopy:

-

The broad singlet for the N-H proton will be absent .

-

New signals for the N-ethyl group will appear: a quartet around δ 4.2 ppm (-N-CH₂-) and a triplet around δ 1.5 ppm (-CH₃), each with a coupling constant (J) of approximately 7.3 Hz.[12]

-

-

Mass Spectrometry: The molecular ion peak (M⁺) will shift to m/z 187 , corresponding to the increased molecular weight.

Synthesis and Chemical Reactivity

The synthesis of N-ethyl-3-acetylindole can be approached logically from indole. The reactivity of the final product offers numerous pathways for creating more complex molecules.

Proposed Synthetic Workflow